(3-Bromo-2,2-dimethylpropyl)cyclopentane

Description

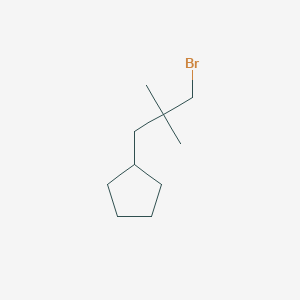

(3-Bromo-2,2-dimethylpropyl)cyclopentane is a halogenated cyclopentane derivative featuring a branched alkyl substituent with a bromine atom at the third carbon. Its molecular structure comprises a cyclopentane ring bonded to a 3-bromo-2,2-dimethylpropyl group, resulting in a molecular weight of approximately 220.1 g/mol. This compound is hypothesized to have applications in organic synthesis, particularly in nucleophilic substitution reactions, and as a monomer or additive in polymer chemistry .

Properties

IUPAC Name |

(3-bromo-2,2-dimethylpropyl)cyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19Br/c1-10(2,8-11)7-9-5-3-4-6-9/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYMTTFBPGSVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCCC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2,2-dimethylpropyl)cyclopentane typically involves the bromination of 2,2-dimethylpropylcyclopentane. This can be achieved through the reaction of 2,2-dimethylpropylcyclopentane with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled conditions. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2,2-dimethylpropyl)cyclopentane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Reduction Reactions: The compound can be reduced to (2,2-dimethylpropyl)cyclopentane using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

The major products formed from these reactions include:

Substitution: (2,2-Dimethylpropyl)cyclopentane derivatives with various functional groups.

Reduction: (2,2-Dimethylpropyl)cyclopentane.

Oxidation: Alcohols or ketones derived from the oxidation of the cyclopentane ring.

Scientific Research Applications

(3-Bromo-2,2-dimethylpropyl)cyclopentane is utilized in several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies involving reaction mechanisms and kinetics.

Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

Medicine: Research involving this compound includes the investigation of its potential therapeutic effects and its role in drug delivery systems.

Mechanism of Action

The mechanism of action of (3-Bromo-2,2-dimethylpropyl)cyclopentane involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and utility of (3-Bromo-2,2-dimethylpropyl)cyclopentane, we compare it with three structurally related compounds: cis-1,3-dimethylcyclopentane , 2,5-dimethylfuran , and dimethyldisulfide . Key differences in substituents, molecular weight, and functional groups highlight distinct behaviors (Table 1).

Table 1: Comparative Properties of Selected Compounds

Key Findings:

Steric and Electronic Effects: The bromine atom in this compound increases molecular polarity compared to non-halogenated analogs like cis-1,3-dimethylcyclopentane. This enhances its suitability for reactions requiring polar intermediates .

Thermal and Physical Behavior :

- The brominated compound’s higher boiling point (180–200°C vs. ~120°C for cis-1,3-dimethylcyclopentane) reflects stronger intermolecular forces (van der Waals, dipole interactions) .

- In contrast, 2,5-dimethylfuran’s lower boiling point (92–94°C) stems from reduced molecular weight and weaker dispersion forces due to its planar aromatic structure.

Reactivity and Functional Group Influence :

- Unlike dimethyldisulfide (disulfide bond), the bromine in this compound enables nucleophilic substitutions (e.g., SN2 reactions), whereas disulfides participate in redox or thiol-disulfide exchange reactions .

Research Implications and Industrial Relevance

- Hydrate Formation : Cyclopentane derivatives like cis-1,3-dimethylcyclopentane are studied in hydrate-forming emulsions for energy storage . The brominated analog’s larger substituent may alter hydrate lattice stability or rheological properties, though experimental data are lacking.

- Environmental Impact: Brominated compounds often raise concerns about persistence and toxicity. Comparative studies with non-halogenated analogs (e.g., dimethylcyclopentane) are critical for assessing environmental risks .

Biological Activity

(3-Bromo-2,2-dimethylpropyl)cyclopentane is an organic compound characterized by its molecular formula C10H19Br. It belongs to the cyclopentane family, featuring a five-membered ring structure. The compound is notable for its bromine atom attached to a 2,2-dimethylpropyl group, which is linked to the cyclopentane ring. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its biological activity and potential applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atom plays a crucial role in this interaction by participating in nucleophilic substitution reactions, where it can be replaced by other functional groups. This property allows the compound to modulate the activity of biological molecules such as enzymes and receptors.

Key Interactions

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to various receptors, potentially influencing cellular signaling pathways.

Case Studies

- Cancer Cell Proliferation : In vitro studies have demonstrated that brominated compounds can induce apoptosis in various cancer cell lines. While direct studies on this compound are scarce, its potential role as an anticancer agent aligns with findings from related compounds .

- Enzyme Inhibition : Preliminary investigations into similar brominated compounds suggest that they may inhibit key metabolic enzymes. These findings underscore the need for detailed studies on this compound to elucidate its specific interactions and biological effects.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C10H19Br | Contains bromine; potential anticancer activity |

| (3-Chloro-2,2-dimethylpropyl)cyclopentane | C10H19Cl | Chlorine instead of bromine; similar structure |

| (3-Iodo-2,2-dimethylpropyl)cyclopentane | C10H19I | Iodine substitution; differing reactivity |

Uniqueness and Applications

The unique presence of the bromine atom in this compound enhances its reactivity compared to its chlorine and iodine counterparts. This reactivity is critical for developing bioactive molecules and pharmaceuticals targeting specific biological pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.